REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10]>O>[CH2:6]([OH:11])[CH2:7][CH2:8][CH2:9][OH:10].[CH:2]#[CH:3].[CH2:2]=[O:1].[CH2:5]([OH:1])[C:4]#[C:3][CH2:2][OH:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCO)O
|
Name
|
|
Type
|
product
|
Smiles
|
C#C
|
Name
|
|
Type
|
product
|
Smiles
|
C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C#CCO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |